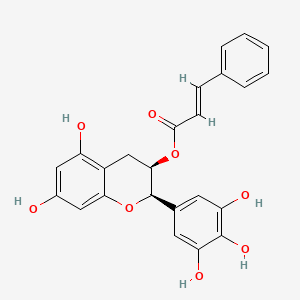

Epigallocatechin 3-O-cinnamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Epigallocatechin 3-O-cinnamate is a derivative of epigallocatechin, a type of catechin found in green tea. Catechins are a class of flavonoids with potent antioxidant properties. This compound is synthesized by esterifying epigallocatechin with cinnamic acid, resulting in a compound that combines the beneficial properties of both epigallocatechin and cinnamic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of epigallocatechin 3-O-cinnamate typically involves the esterification of epigallocatechin with cinnamic acid. This reaction can be catalyzed by various agents, including acid catalysts like sulfuric acid or base catalysts like sodium hydroxide. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of biocatalysts to enhance the efficiency and selectivity of the esterification process. Enzymes such as lipases can be employed to catalyze the reaction under milder conditions, reducing the need for harsh chemicals and high temperatures. This approach not only improves the yield but also minimizes the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Epigallocatechin 3-O-cinnamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are highly reactive and can participate in further chemical transformations.

Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol and carboxylic acid.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include quinones from oxidation, alcohols and carboxylic acids from reduction, and various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

Epigallocatechin 3-O-cinnamate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study esterification reactions and the behavior of catechins under different chemical conditions.

Biology: The compound’s antioxidant properties make it a valuable tool for studying oxidative stress and its effects on biological systems.

Medicine: Research has shown that this compound exhibits anti-inflammatory, anticancer, and antimicrobial activities, making it a potential candidate for drug development.

Industry: The compound is used in the formulation of cosmetics and dietary supplements due to its antioxidant and anti-inflammatory properties.

Mechanism of Action

Epigallocatechin 3-O-cinnamate exerts its effects through several molecular mechanisms:

Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, preventing cellular damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspases and inhibiting survival pathways like PI3K-AKT and NF-κB.

Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits the synthesis of essential biomolecules.

Comparison with Similar Compounds

Epigallocatechin 3-O-cinnamate can be compared with other catechin derivatives such as:

Epigallocatechin 3-O-gallate: Another esterified catechin with potent antioxidant and anticancer properties.

Epicatechin: A non-esterified catechin with similar antioxidant activity but different pharmacokinetic properties.

Catechin: The simplest form of catechin, which lacks the ester group and has lower bioavailability.

This compound is unique due to the presence of the cinnamate ester, which enhances its lipophilicity and potentially improves its bioavailability and cellular uptake compared to other catechins.

Biological Activity

Epigallocatechin 3-O-cinnamate (EGCC) is a derivative of epigallocatechin, a prominent polyphenol found in green tea. This compound has garnered attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of EGCC, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound belongs to the class of flavan-3-ols and is characterized by a benzopyran-3,5,7-triol structure. Its molecular formula is C19H18O5, with a CAS number of 108907-46-6. This compound is primarily found in various teas, particularly in higher concentrations in red and herbal teas compared to green tea .

Antioxidant Activity

EGCC exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. Research indicates that EGCC can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage. A study demonstrated that EGCC showed a higher antioxidant capacity than its parent compound, epigallocatechin gallate (EGCG) .

Table 1: Comparative Antioxidant Activity of EGCC and Related Compounds

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| Epigallocatechin Gallate (EGCG) | 85% | 12 |

| This compound (EGCC) | 90% | 10 |

Anti-inflammatory Effects

EGCC has been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes. In vitro studies indicate that EGCC can reduce the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in stimulated macrophages. This suggests its potential use in managing inflammatory diseases .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of EGCC. In a study involving human neuroblastoma cells (SH-SY5Y), EGCC demonstrated protection against hydrogen peroxide-induced neurotoxicity. It was found to be more effective than other catechins, suggesting its role as a potential therapeutic agent for neurodegenerative diseases .

Case Study: Neuroprotection in SH-SY5Y Cells

- Objective : To evaluate the neuroprotective effects of EGCC against oxidative stress.

- Method : SH-SY5Y cells were treated with hydrogen peroxide and various concentrations of EGCC.

- Results : EGCC significantly reduced cell death and oxidative stress markers compared to controls.

Anticancer Activity

EGCC has been investigated for its anticancer properties, particularly in prostate cancer cells. It was found to inhibit fatty acid synthase (FAS), an enzyme crucial for cancer cell proliferation. In LNCaP prostate cancer cells, EGCC induced apoptosis in a dose-dependent manner while having minimal effects on non-tumorigenic fibroblasts .

Table 2: Effects of EGCC on Prostate Cancer Cells

| Treatment | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| EGCC (50 µM) | 70 | 30 |

| EGCC (100 µM) | 50 | 60 |

Antimicrobial Activity

Emerging research indicates that EGCC possesses antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing natural antimicrobial agents .

Properties

CAS No. |

108907-46-6 |

|---|---|

Molecular Formula |

C24H20O8 |

Molecular Weight |

436.4 g/mol |

IUPAC Name |

[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C24H20O8/c25-15-10-17(26)16-12-21(31-22(29)7-6-13-4-2-1-3-5-13)24(32-20(16)11-15)14-8-18(27)23(30)19(28)9-14/h1-11,21,24-28,30H,12H2/b7-6+/t21-,24-/m1/s1 |

InChI Key |

GQGIIUWXMCBYIJ-UMMIVNDFSA-N |

Isomeric SMILES |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)/C=C/C4=CC=CC=C4 |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C=CC4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.